

Domiphen bromide antibacterial spectrum

Gram-positive Gram-negative

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Domiphen Bromide

CAS No.: 538-71-6

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Antibacterial Spectrum and Efficacy

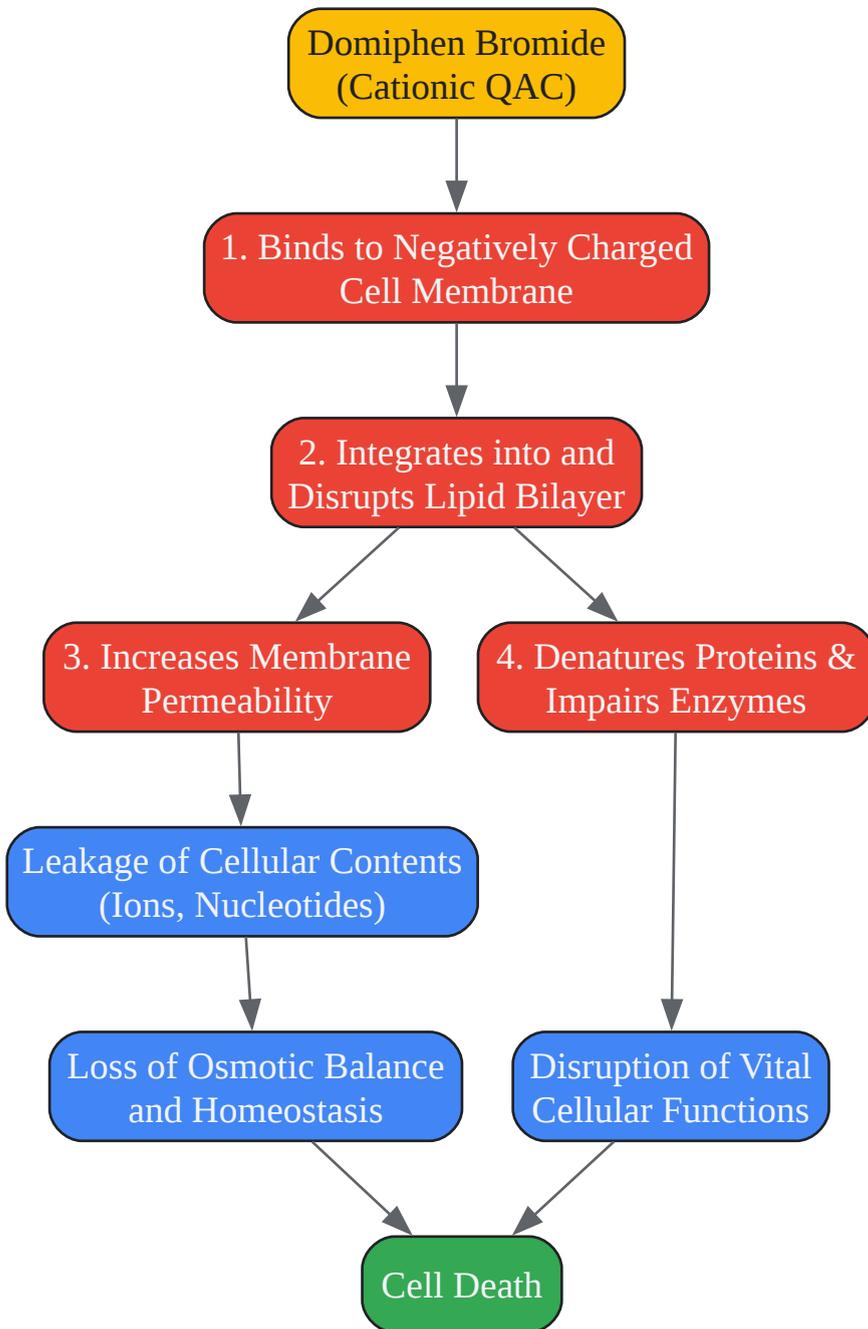
The table below summarizes the activity of **Domiphen bromide** against various microorganisms based on the collected research.

Microorganism	Effectiveness / Minimum Inhibitory Concentration (MIC)	Notes / Context
Gram-positive Bacteria		
<i>Staphylococcus aureus</i>	MIC: 5.2 µg/mL [1]	Confirmed activity against multiple strains, including Methicillin-resistant <i>S. aureus</i> (MRSA) [1].
<i>Staphylococcus epidermidis</i>	MIC: 2.6 µg/mL [1]	A common wound pathogen [1].
<i>Bacillus cereus</i>	MIC: 3.9 µg/mL [1]	Tested on the ATCC 7004 strain [1].

Microorganism	Effectiveness / Minimum Inhibitory Concentration (MIC)	Notes / Context
<i>Listeria monocytogenes</i>	Effective [1]	Demonstrated by a low Fractional Inhibitory Concentration (FIC) index in synergy studies [1].
<i>Enterococcus faecium</i>	Effective [1]	Demonstrated by a low FIC index in synergy studies [1].
<i>Streptococcus pyogenes</i> & <i>S. dysgalactiae</i>	Effective [1]	Demonstrated by a low FIC index in synergy studies [1].
Gram-negative Bacteria		
<i>Escherichia coli</i>	Less susceptible alone; highly effective in combination with Allicin (64 µg/mL + 1 µg/mL Domiphen) [2]	The combination dispersed over 50% of biofilm mass and reduced viable counts on surfaces [2].
<i>Acinetobacter baumannii</i>	Synergistic effect with Miconazole [1]	FIC Index ≤ 0.5 indicates synergy [1].
<i>Klebsiella pneumoniae</i>	Effective in combination with Colistin <i>in vivo</i> [3]	Mentioned in the context of a mouse model [3].
<i>Pseudomonas aeruginosa</i>	Less susceptible [1] [4]	Monotherapy MIC exceeded tested concentrations; no synergy with Miconazole found in one study [1].
Fungi		
<i>Candida albicans</i>	Biofilm disruption in combination with Allicin (64 µg/mL + 1 µg/mL Domiphen) [2]	The combination dispersed over 50% of biofilm mass [2].
<i>Aspergillus fumigatus</i>	Synergistic effect with Itraconazole [5]	Effective against both wild-type and azole-resistant strains <i>in vitro</i> and <i>in vivo</i> [5].

Mechanism of Antibacterial Action

As a cationic surfactant and quaternary ammonium compound, **Domiphen bromide**'s primary mechanism involves disrupting microbial cell membranes [6]. Its positively charged nitrogen head interacts with the negatively charged components of bacterial cell membranes (e.g., phospholipids, proteins) [6]. This integration increases membrane permeability, causing leakage of essential cellular contents like ions and nucleotides, which disrupts osmotic balance and leads to cell death [6]. **Domiphen bromide** can also denature critical microbial proteins and enzymes, further disabling cellular functions [6].



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*The multifaceted antibacterial mechanism of **Domiphen bromide** leads to microbial cell death [6].*

Synergistic Antimicrobial Combinations

Research indicates **Domiphen bromide**'s efficacy is significantly enhanced in combination with other agents, reducing required dosages and overcoming resistance.

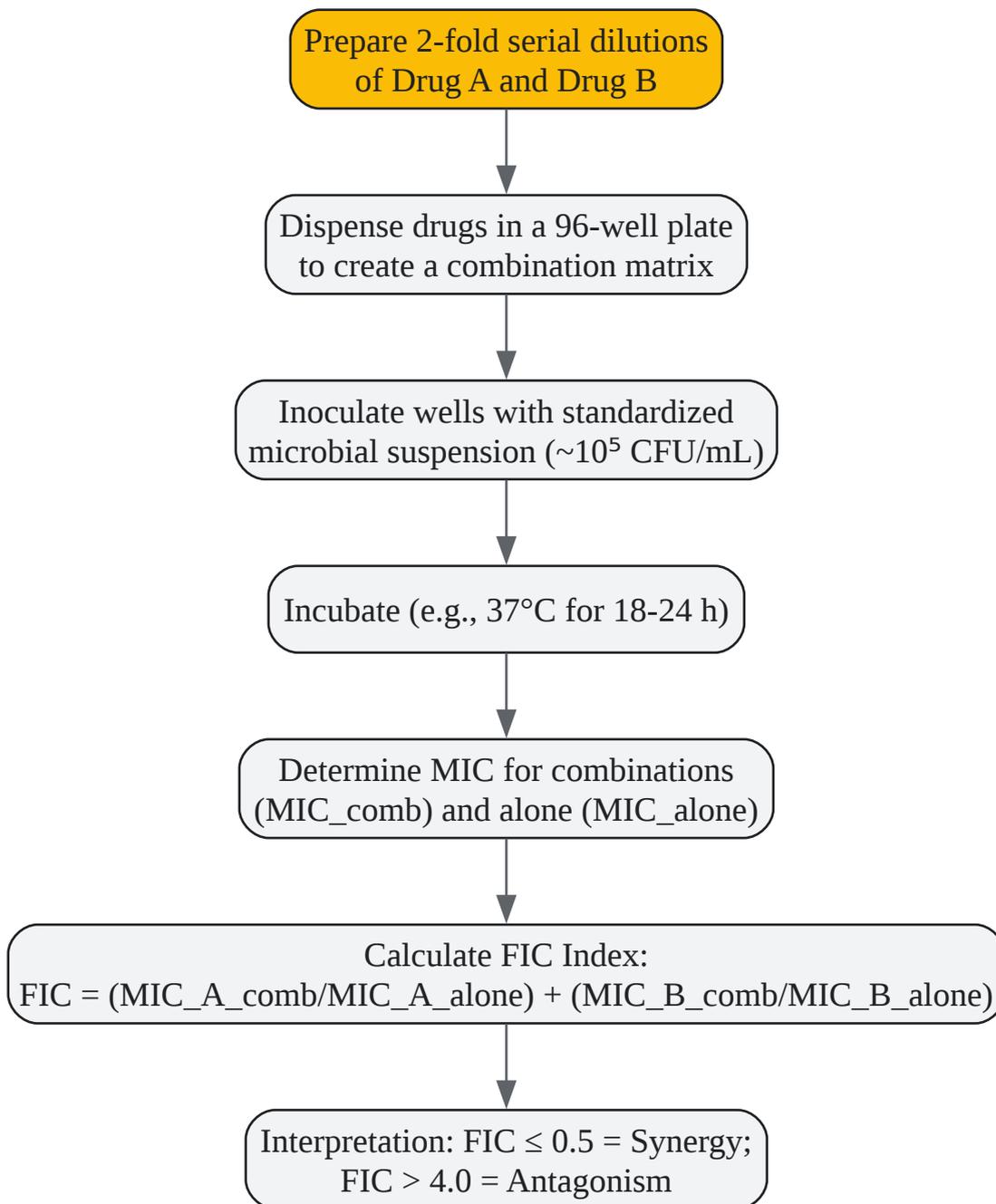
- **With Allicin:** This combination synergistically inhibits and disperses biofilms formed by *S. aureus*, *E. coli*, and *C. albicans* [2]. A combination of **64 µg/mL allicin** with **1 µg/mL domiphen** dispersed over 50% of the biofilm mass and reduced viable counts on material surfaces [2].
- **With Azole Antifungals:** **Domiphen bromide** shows strong synergy with miconazole against a range of Gram-positive pathogens, including *S. aureus* and *S. epidermidis* [1]. It also acts as a synergist for itraconazole against *Aspergillus fumigatus*, even in azole-resistant strains [5].
- **With Colistin:** **Domiphen bromide** exhibits synergistic effects with colistin against *K. pneumoniae* in mouse models [3].

Key Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are summaries of the core methodologies used in the cited literature.

Checkerboard Assay for Synergy Testing

This method is used to determine the Fractional Inhibitory Concentration (FIC) index to quantify synergy [2] [1].



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Workflow for checkerboard assay to evaluate antimicrobial synergy [2] [1].

Broth Microdilution for MIC/MBC

This standard protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) [2].

- **Preparation:** Create two-fold serial dilutions of **Domiphen bromide** in a suitable broth like Mueller-Hinton Broth (MHB) within a microtiter plate [2].
- **Inoculation:** Adjust a microbial culture to a density of approximately 10^5 CFU/mL and add it to each well [2].
- **Incubation & MIC Reading:** Incubate the plate (e.g., at 37°C for 18 hours). The **MIC** is the lowest concentration with no visible growth [2].
- **MBC Determination:** Subculture samples from wells with no growth onto agar plates. The **MBC** is the lowest concentration that results in ≤ 10 colonies after subculture, indicating killing of $\geq 99.9\%$ of the initial inoculum [2].

Biofilm Disruption Assay

This method evaluates an agent's ability to disrupt pre-formed biofilms, often using crystal violet staining [2].

- **Biofilm Formation:** Grow biofilms in 96-well plates for a specified period.
- **Treatment:** Expose the mature biofilms to the antimicrobial agent(s) of interest.
- **Staining and Quantification:** Fix the biofilm with methanol, stain with crystal violet, and then solubilize the bound dye with acetic acid. Measure the optical density to quantify the remaining biofilm biomass relative to an untreated control [2].

Additional Technical Notes

- **Cardiotoxicity Consideration:** *In vivo* studies on rabbits indicated dose-dependent cardiotoxicity (QTc prolongation, arrhythmias) at intravenous doses of 12.85 mg/kg, though lower doses (1.28 mg/kg) were tolerated [3].
- **Stability and Degradation:** **Domiphen bromide** is susceptible to hydrolytic and oxidative degradation. Stressed degradation studies identified **p-bromodomiphen** as a primary degradation product, which also exhibits promising antimicrobial activity [4] [7].
- **Cytotoxicity:** Studies on mammalian cell lines (HT-22 and HK-2) and zebrafish models suggest **Domiphen bromide** has minimal cytotoxicity and good biocompatibility at effective antimicrobial concentrations [5].

Domiphen bromide is a versatile antimicrobial agent with a well-defined mechanism. Its potency and application scope can be significantly broadened through strategic combinations with other antimicrobials, making it a promising candidate for addressing resistant infections and persistent biofilms.

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To cite this document: Smolecule. [Domiphen bromide antibacterial spectrum Gram-positive Gram-negative]. Smolecule, [2026]. [Online PDF]. Available at:

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